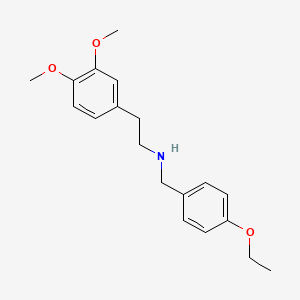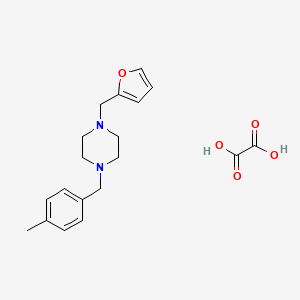![molecular formula C12H13BrN2O B5229381 1-[3-(2-bromophenoxy)propyl]-1H-imidazole CAS No. 5362-20-9](/img/structure/B5229381.png)
1-[3-(2-bromophenoxy)propyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-bromophenoxy)propyl]-1H-imidazole is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-[3-(2-bromophenoxy)propyl]-1H-imidazole involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 1-[3-(2-bromophenoxy)propyl]-1H-imidazole has been shown to bind to specific receptors in the body, such as the imidazoline I2 receptor, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(2-bromophenoxy)propyl]-1H-imidazole are varied and complex. This compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth in animal models. Additionally, 1-[3-(2-bromophenoxy)propyl]-1H-imidazole has been shown to lower blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(2-bromophenoxy)propyl]-1H-imidazole in lab experiments include its well-characterized mechanism of action and its ability to exhibit a range of biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its safety and efficacy.
Future Directions
There are many potential future directions for research on 1-[3-(2-bromophenoxy)propyl]-1H-imidazole. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully understand the safety and efficacy of this compound, as well as its potential as a treatment for a range of diseases. Finally, research on the mechanism of action of 1-[3-(2-bromophenoxy)propyl]-1H-imidazole could lead to the development of new drugs that target specific enzymes and receptors in the body.
Synthesis Methods
The synthesis of 1-[3-(2-bromophenoxy)propyl]-1H-imidazole involves the reaction of 2-bromophenol with 3-bromopropylamine in the presence of a base, followed by cyclization using an acid catalyst. This method has been optimized to yield high purity and yield of the final product.
Scientific Research Applications
1-[3-(2-bromophenoxy)propyl]-1H-imidazole has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, this compound has been investigated for its potential as a treatment for cardiovascular diseases, such as hypertension and heart failure.
properties
IUPAC Name |
1-[3-(2-bromophenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-11-4-1-2-5-12(11)16-9-3-7-15-8-6-14-10-15/h1-2,4-6,8,10H,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQNKTSIGYGYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385775 |
Source


|
| Record name | 1-[3-(2-bromophenoxy)propyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Bromophenoxy)propyl]imidazole | |
CAS RN |
5362-20-9 |
Source


|
| Record name | 1-[3-(2-bromophenoxy)propyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 3-methyl-5-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5229301.png)
![4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5229303.png)
![2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5229309.png)

![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B5229314.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5229319.png)

![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5229341.png)
![1-(1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5229343.png)
![4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine](/img/structure/B5229366.png)

![1-acetyl-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-prolinamide](/img/structure/B5229412.png)
![N-dibenzo[b,d]furan-3-yl-3-methylbenzamide](/img/structure/B5229414.png)
![2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5229416.png)